(R)-2-(2,4-Dichlorophenyl)pyrrolidine
Description
Overview of Chiral Nitrogen Heterocycles in Organic Chemistry
Chiral nitrogen-containing heterocycles are foundational structural motifs in a vast number of biologically active compounds and pharmaceuticals. researchgate.netnih.govrsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a majority of unique small-molecule drugs contain a nitrogen heterocycle. researchgate.netrsc.org The presence of a nitrogen atom within a cyclic framework imparts specific physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. rsc.org
When a stereocenter is introduced into these heterocyclic systems, the resulting chiral molecules can exhibit profoundly different biological activities between their enantiomers (non-superimposable mirror images). nih.gov This stereochemical distinction is paramount, as biological systems are inherently chiral. nih.gov Consequently, the development of methods for the enantioselective synthesis of these heterocycles is a primary focus of modern organic chemistry, enabling the production of single-enantiomer drugs with improved efficacy and safety profiles. researchgate.net
Importance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Synthesis
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly "privileged" scaffold in chemical synthesis. nih.govacs.org This distinction is due to several key features. The non-planar, puckered conformation of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, which is advantageous for fitting into the complex binding pockets of proteins. nih.gov Furthermore, the pyrrolidine structure is a common feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is present in a wide array of FDA-approved drugs. nih.govacs.org
Beyond its presence in bioactive molecules, the pyrrolidine scaffold is a cornerstone of asymmetric catalysis. utexas.edu Proline, a naturally occurring amino acid featuring a pyrrolidine ring, and its derivatives are among the most successful and widely used organocatalysts, facilitating a broad range of stereoselective transformations. utexas.edu The constrained cyclic structure of pyrrolidine allows for the precise positioning of catalytic groups, leading to high levels of stereocontrol in chemical reactions. utexas.edu
The Role of Chirality in (R)-2-(2,4-Dichlorophenyl)pyrrolidine
This compound is a specific chiral pyrrolidine derivative where a 2,4-dichlorophenyl group is attached to the carbon atom adjacent to the nitrogen. The chirality arises from this C2 position, which is a stereogenic center. The "(R)" designation specifies the absolute configuration of this center, defining the precise three-dimensional arrangement of the atoms.
This specific stereochemistry is not a trivial detail; it is the critical factor that dictates how the molecule interacts with other chiral entities. In the context of medicinal chemistry, the (R)-enantiomer may bind with high affinity to a specific receptor or enzyme active site, while the (S)-enantiomer may bind weakly or not at all. This selective interaction is the basis for the development of targeted therapeutics. The dichlorophenyl substituent provides specific steric and electronic properties that further influence its binding capabilities and reactivity.
Table 1: Physicochemical Properties of 2-(2,4-Dichlorophenyl)pyrrolidine Below are the computed and experimental properties for the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁Cl₂N |
| Molecular Weight | 216.11 g/mol |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Formal Charge | 0 |
| Complexity | 174 |
| Data sourced from PubChem CID 5210312. bohrium.com |
Research Landscape and Future Directions for Chiral Pyrrolidine Compounds
The research landscape for chiral pyrrolidines is vibrant and heavily focused on their application as synthetic intermediates for pharmacologically active agents. The 2-arylpyrrolidine motif, to which this compound belongs, is a key structural element in molecules designed to interact with various biological targets.
Detailed research has demonstrated the importance of the (dichlorophenyl)pyrrolidine scaffold in the development of selective ligands for sigma (σ) and kappa (κ) opioid receptors, which are implicated in a range of neurological and psychiatric conditions. Studies have shown that the pyrrolidine ring is a crucial recognition site for receptor binding. By systematically modifying the core structure, researchers can fine-tune the binding affinity and selectivity of these ligands. For example, the spacing between nitrogen atoms in polyamine structures derived from dichlorophenyl-pyrrolidine precursors has a significant impact on selectivity for σ₁ versus σ₂ receptor subtypes.
Table 2: Research Findings on Dichlorophenyl-Pyrrolidine Derivatives This table summarizes structure-activity relationship (SAR) findings for ligands derived from dichlorophenyl-pyrrolidine scaffolds.
| Compound Class | Target Receptor | Key Structural Finding | Reference |
| N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine-related polyamines | Sigma (σ) Receptors | The pyrrolidine ring is a key recognition element. Internitrogen spacing in the polyamine chain dictates selectivity between σ₁ and σ₂ subtypes. | |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides | Kappa (κ) Opioid Receptors | The dichlorophenylacetamide and pyrrolidine moieties are critical pharmacophoric elements for potent and selective κ-agonism. |
Future research will likely continue to leverage the this compound scaffold and related structures as versatile starting materials. The focus will be on designing and synthesizing novel derivatives with enhanced potency and selectivity for specific biological targets. This includes the development of new therapeutics for cancer, neurodegenerative disorders, and pain management. Furthermore, the principles learned from these medicinal chemistry studies can inform the design of new chiral organocatalysts and ligands for asymmetric synthesis, further expanding the utility of this important class of compounds. utexas.edu
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2,4-dichlorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZJESQSBXRJL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 2 2,4 Dichlorophenyl Pyrrolidine and Analogous Chiral Pyrrolidines
Strategies for Enantioselective Synthesis of 2-Substituted Pyrrolidines
The asymmetric synthesis of 2-substituted pyrrolidines is a cornerstone of modern organic chemistry, driven by the prevalence of this motif in pharmaceuticals and natural products. nih.govmdpi.com Various strategies have been developed to control the stereochemistry at the C2 position, ensuring the production of the desired enantiomer.
Asymmetric Catalytic Reductions for Precursor Preparation
A key strategy in enantioselective synthesis involves the creation of chiral precursors through asymmetric catalytic reductions. The reduction of prochiral ketones to chiral alcohols is a fundamental step in many synthetic routes. For instance, the Corey-Bakshi-Shibata (CBS) reduction is utilized to asymmetrically reduce ketones, yielding chiral chlorohydrins that serve as precursors for substituted pyrrolidines. acs.orgacs.org This method is pivotal in setting the stereocenter that will ultimately guide the formation of the chiral pyrrolidine (B122466).
Another approach involves the asymmetric reduction of diketones to chiral diols. The use of chiral borane reagents, such as (−)-diisopinocampheylchloroborane (Ipc₂BCl), can achieve excellent stereoselectivities in the reduction of a 1,4-diketone to the corresponding chiral diol. nih.govacs.org This diol can then be activated (e.g., as a bismesylate) and cyclized with an amine to form the pyrrolidine ring. nih.govacs.org
| Catalyst/Reagent | Substrate Type | Product | Key Feature |
| Corey-Bakshi-Shibata (CBS) Catalyst | Prochiral Ketones | Chiral Alcohols (e.g., Chlorohydrins) | Sets key stereocenter for subsequent cyclization. acs.orgacs.org |
| (−)-Diisopinocampheylchloroborane (Ipc₂BCl) | 1,4-Diketones | Chiral Diols | High stereoselectivity in forming precursors for C₂-symmetrical pyrrolidines. nih.govacs.org |
Nitrile Anion Cyclization Approaches to Substituted Pyrrolidines
Nitrile anion cyclization presents a powerful method for constructing the pyrrolidine ring with concomitant formation of multiple stereocenters. acs.orgacs.org This strategy has been effectively used in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. acs.org The process typically involves a key 5-exo-tet cyclization of a nitrile anion, which forms the pyrrolidine ring with a clean inversion of configuration at the C4 center. acs.orgacs.org
In a representative synthesis, the cyclization substrate is prepared through a sequence involving a catalytic CBS asymmetric reduction, displacement of a chlorohydrin by an amine, and a conjugate addition to acrylonitrile. acs.org The subsequent nitrile anion cyclization, often promoted by a strong base like lithium hexamethyldisilazide (LiHMDS) and an activating group like diethyl chlorophosphate, yields the 1,3,4-trisubstituted chiral pyrrolidine in high yield and enantiomeric excess. acs.orgacs.org
Key Features of Nitrile Anion Cyclization:
High Efficiency: Achieves high yields, often over 95%. acs.org
Stereocontrol: Proceeds with clean inversion of configuration at the reacting center, leading to high enantiomeric excess (94-99% ee). acs.orgacs.org
Versatility: Applicable to substrates with various electronically neutral and rich substituted phenyl groups. acs.orgresearchgate.net
Ring-Closing Reactions for Pyrrolidine Core Formation
Ring-closing metathesis (RCM) has emerged as one of the most powerful methods for the synthesis of cyclic compounds, including pyrrolidines. acs.org This approach utilizes highly active and functionally compatible ruthenium catalysts, such as the first- and second-generation Grubbs catalysts, to cyclize acyclic diene or enyne precursors. organic-chemistry.org
Ring-closing enyne metathesis (RCEM) is a particularly atom-economical variant that produces conjugated dienes, which can serve as versatile intermediates for further transformations like Diels-Alder reactions. acs.orgorganic-chemistry.org A series of novel pyrrolidine derivatives have been prepared in very good yields from enyne substrates containing a basic or nucleophilic nitrogen atom under mild reaction conditions, demonstrating the utility of this method. acs.orgnih.gov The reaction proceeds smoothly, often without the need for ethylene gas. acs.org This methodology has been successfully applied to construct chiral pyrrolidine-containing scaffolds like pyrroloazepines and indolizidines from chiral starting materials such as L-proline. nih.gov
| Catalyst | Reaction Type | Key Advantage |
| Grubbs' 1st Generation Catalyst | RCM / RCEM | Air-stable and effective for pyrrolidine synthesis. organic-chemistry.org |
| Grubbs' 2nd Generation Catalyst | RCM / RCEM | More active, allowing for shorter reaction times. organic-chemistry.org |
| Hoveyda-Grubbs 2nd Generation Catalyst | RCM | Used in sequences following other asymmetric transformations. nih.govacs.org |
Multi-Step Transformations from Chiral Starting Materials
The use of the "chiral pool" provides a robust and reliable strategy for the synthesis of enantiomerically pure compounds. wikipedia.org This approach leverages readily available, inexpensive, and optically pure natural products like amino acids and carbohydrates as starting materials. elsevierpure.com
From Pyroglutamic Acid: This derivative of glutamic acid is a versatile starting material. For instance, the hemiaminal derived from pyroglutamic acid can react with electron-rich aromatic compounds under Lewis acidic conditions to form 2-aryl-substituted pyrrolidines. nih.gov
From (R)-Phenylglycinol: This chiral amino alcohol can be used to direct the stereoselective synthesis of trans-2,5-bis(aryl) pyrrolidines. The key steps involve two highly diastereoselective additions of Grignard reagents, first to a chiral imine and then to a derived 1,3-oxazolidine. nih.govacs.org
From D-Erythronolactol: 2,3-O-iso-propylidene-D-erythronolactol has been used as a starting material for the synthesis of new chiral pyrrolidines that can function as organocatalysts. nih.gov
From Proline: As a naturally chiral pyrrolidine, proline and its derivatives are common starting points for the synthesis of more complex pyrrolidine-based structures, including catalysts and pharmaceutical intermediates. mdpi.commdpi.com
Approaches to Introducing the Dichlorophenyl Moiety Stereoselectively
The introduction of the 2,4-dichlorophenyl group onto the pyrrolidine ring must be conducted with high stereocontrol to yield the desired (R)-enantiomer. A primary method for forging the crucial C-C bond between the aromatic ring and the pyrrolidine core is the addition of an organometallic reagent to a chiral electrophilic pyrrolidine precursor.
A general and highly diastereoselective method involves the addition of various Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines. rsc.org The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to afford the 2-substituted pyrrolidine with high stereoselectivity. This method is efficient for preparing a range of 2-aryl substituted pyrrolidines. rsc.org Similarly, the addition of aryl Grignard reagents to chiral imines derived from (R)-phenylglycinol provides a reliable route to trans-2,5-bis(aryl)pyrrolidines. nih.govacs.org
A patent for a similar compound, R-2-(2,5-difluorophenyl)pyrrolidine, describes the reaction of a Grignard reagent derived from 2,5-difluorobromobenzene with tert-butyl pyrrolidone formate. google.com This suggests that a parallel strategy using a Grignard reagent formed from a 1-bromo-2,4-dichlorobenzene would be a direct approach to introduce the 2,4-dichlorophenyl moiety.
Electrophilic Aromatic Substitution on Pyrrolidine Precursors
An alternative to using an aryl nucleophile is to employ an electrophilic aromatic substitution, specifically a Friedel-Crafts type reaction. In this scenario, a chiral N-acyliminium ion, generated in situ from a pyrrolidine precursor, acts as the electrophile.
This strategy has been demonstrated in the synthesis of 2,5-disubstituted pyrrolidines starting from a pyroglutamic acid-derived hemiaminal. nih.gov Under Lewis acidic conditions, the hemiaminal forms a cyclic N-acyliminium ion, which is then trapped by an electron-rich aromatic compound like mesitylene. The stereochemical outcome of the addition can often be controlled by the choice of the nitrogen protecting group. nih.gov For the synthesis of (R)-2-(2,4-Dichlorophenyl)pyrrolidine, this would involve the reaction of a suitable chiral pyrrolidine-derived electrophile with 1,3-dichlorobenzene.
Coupling Reactions Involving Halogenated Phenyl Moieties
The synthesis of 2-arylpyrrolidines, including structures analogous to this compound, is frequently achieved through coupling reactions that form the crucial carbon-carbon bond between the pyrrolidine ring and the phenyl moiety. One notable method is the copper-catalyzed intermolecular carboamination of vinylarenes. nih.govnih.gov This approach is valuable as it allows for the construction of the 2-arylpyrrolidine scaffold from readily available reagents. nih.govnih.gov
The reaction mechanism involves the coupling of vinylarenes (styrenes) with reagents like potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.govnih.gov The process is initiated by a copper(II)-catalyzed oxidation of the alkylborane, which generates an alkyl radical. This radical then adds to the styrene, forming a stabilized benzylic radical intermediate. This intermediate can then combine with a copper(II) species to form an alkylcopper(III) intermediate, which subsequently undergoes reductive elimination to form the C-N bond, completing the pyrrolidine ring. nih.gov Mechanistic experiments using radical clocks have supported the involvement of carbon radical intermediates in this process. nih.govnih.gov
This copper-catalyzed coupling is effective for a range of substituted vinylarenes, including terminal, 1,2-disubstituted, and 1,1-disubstituted variants, accommodating various functional groups. nih.govnih.gov While many traditional methods for synthesizing 2-arylpyrrolidines rely on strong bases or water-sensitive organometallic reagents, this copper-catalyzed approach offers a milder alternative. nih.gov
| Catalyst System | Reactants | Product Type | Mechanistic Insight |
| Cu(1,10-phenanthroline)₂ / MnO₂ | Vinylarenes, Potassium N-carbamoyl-β-aminoethyltrifluoroborates | 2-Arylpyrrolidines | Involves alkyl radical addition to styrene and a subsequent C-N bond formation via an alkylcopper(III) intermediate. nih.gov |
Scale-Up Synthesis Considerations for Chiral Pyrrolidine Building Blocks
Key considerations for scaling up the synthesis of chiral building blocks include:
Reagent and Catalyst Selection: Reagents and catalysts that are expensive, hazardous, or require cryogenic temperatures can be problematic on a large scale. google.com For example, reactions requiring temperatures of -78 °C are considered harsh for industrial production. google.com The use of asymmetric hydrogenation with catalysts like DuPHOS represents a powerful route for producing chiral amino alcohols in high yield and enantiomeric excess. nih.gov
Purification Methods: Purification techniques must be scalable. While preparative chromatography can provide high purity on a small scale, it can be cumbersome and costly for large quantities. unchainedlabs.com Crystallization-based methods, such as diastereomeric salt resolution, are often more amenable to industrial scale-up. unchainedlabs.com
Yield and Recovery: Optimizing reaction conditions to maximize yield and product recovery is paramount. In some cases, crude yields can increase upon scale-up. nih.gov
Stereochemical Control: Maintaining high enantiomeric purity throughout the scale-up process is essential for pharmaceutical applications. Chiral building blocks, such as (S)-proline, are often used to transfer their stereochemistry to the final product, ensuring a defined stereochemistry.
Ultimately, the development of a robust and scalable synthetic route is critical for the successful application of chiral pyrrolidines like this compound in areas such as drug discovery and development. nih.gov
Advanced Derivatization and Functionalization of the R 2 2,4 Dichlorophenyl Pyrrolidine Scaffold
N-Alkylation and N-Acylation Strategies for Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a prime site for derivatization through N-alkylation and N-acylation. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the steric and electronic properties of the scaffold.
N-Alkylation is typically achieved by reacting the pyrrolidine with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a non-nucleophilic base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), neutralizes the hydrogen halide formed during the reaction, driving it to completion. The choice of solvent is often a polar aprotic one, like dimethylformamide (DMF) or acetonitrile. For less reactive alkylating agents, stronger bases and higher temperatures may be necessary. Reductive amination, involving the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), offers an alternative route to N-alkylated products, particularly for more complex alkyl groups.
N-Acylation introduces an acyl group (-C(O)R) to the pyrrolidine nitrogen, forming a stable amide linkage. This is commonly performed using acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine (B92270). The reaction is generally rapid and high-yielding. Schotten-Baumann conditions, which involve using an aqueous base, can also be employed. The resulting N-acyl derivatives often exhibit different conformational preferences and hydrogen-bonding capabilities compared to their N-alkyl counterparts. For instance, the synthesis of N-acylated sulfonamides has been explored as a strategy to create prodrugs with improved physicochemical properties. nih.gov
| Reaction Type | Reagents | Base/Catalyst | Typical Conditions |
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | DMF or ACN, RT to 80°C |
| Aldehyde/Ketone | NaBH(OAc)₃ | Dichloroethane (DCE), RT | |
| N-Acylation | Acyl Chloride/Anhydride | Et₃N, Pyridine | CH₂Cl₂, 0°C to RT |
Functionalization of the Pyrrolidine Ring System
Beyond the nitrogen atom, the carbon framework of the pyrrolidine ring offers multiple opportunities for stereoselective functionalization, leading to structurally complex and diverse derivatives.
Stereoselective Hydroxylation and Dihydroxylation Reactions
The introduction of hydroxyl groups onto the pyrrolidine ring can significantly alter the polarity and biological activity of the molecule. Stereoselective hydroxylation is crucial for creating specific diastereomers.
Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org Due to the toxicity and expense of osmium, it is typically used in catalytic amounts along with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield a cis-diol, ensuring syn-addition of the two hydroxyl groups. libretexts.orglibretexts.org The Sharpless asymmetric dihydroxylation utilizes a chiral ligand (derived from dihydroquinine or dihydroquinidine) to direct the oxidation to one face of a double bond, enabling the synthesis of enantiomerically enriched diols. wikipedia.org
Anti-dihydroxylation is accomplished via a two-step procedure involving epoxidation of an alkene followed by acid-catalyzed ring-opening. This sequence results in the formation of a trans-diol. libretexts.org
For the (R)-2-(2,4-Dichlorophenyl)pyrrolidine scaffold, these reactions would typically require the prior introduction of a double bond into the pyrrolidine ring, for example, through elimination reactions on a suitably functionalized precursor. Research on related quinoxaline-based κ-opioid receptor (KOR) agonists has demonstrated the synthesis of hydroxylated pyrrolidine derivatives as a key strategic step. researchgate.net
Introduction of Sulfonamide Moieties
The incorporation of a sulfonamide group (-SO₂NR₂) is a common strategy in medicinal chemistry. On the pyrrolidine scaffold, a sulfonamide can be introduced at the nitrogen atom (N-sulfonylation) or on a carbon atom via a suitable linker.
N-Sulfonylation is the most direct method, achieved by reacting the pyrrolidine nitrogen with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. This forms a stable N-sulfonylpyrrolidine derivative.
Alternatively, a sulfamoyl group can be attached to other parts of the molecule. For example, a hydroxymethyl group on the pyrrolidine ring can be converted to an amine, which is then reacted with a sulfonyl chloride. Studies on pyrrolidine and piperidine (B6355638) derivatives have shown that the resulting sulfonamides can possess significant biological activity. nih.gov The synthesis of cyclic sulfonamides from dihydropyrrole precursors has also been explored, which can then be reductively opened to yield functionalized pyrrolidines. researchgate.net
Cycloaddition Reactions Leading to Spirocyclic Pyrrolidines
Spirocyclic systems, where two rings share a single carbon atom, are of great interest due to their rigid, three-dimensional structures. nih.gov 1,3-dipolar cycloaddition is a powerful method for constructing spirocyclic pyrrolidines. nih.govnih.gov
The general strategy involves the reaction of an azomethine ylide with a dipolarophile. For a pyrrolidine-based scaffold, the azomethine ylide is typically generated in situ from a secondary amino acid like proline or its derivatives through decarboxylative condensation with an aldehyde. nih.gov This ylide, a 1,3-dipole, then reacts with an alkene (the dipolarophile), often an exocyclic methylene (B1212753) compound, to form a five-membered spiro-pyrrolidine ring. nih.govelsevierpure.com The reaction is highly stereoselective, with the geometry of the product being controlled by the reaction conditions and the nature of the reactants and catalyst. rsc.org
| Reaction | Key Intermediates | Dipolarophile Example | Product |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | 5-Arylidene thiazolidine-2,4-dione | Spiro-oxindole pyrrolothiazolidine |
This methodology has been successfully applied to create complex spiro-heterocycles, including spiro-oxindoles and spiro-thiazolidinones, in high yields and with excellent diastereoselectivity. nih.govrsc.org
Formation of Fused Heterocyclic Systems (e.g., Thiazolidinones)
Fusing a second heterocyclic ring onto the pyrrolidine framework creates bicyclic or polycyclic systems with constrained conformations. The synthesis of fused thiazolidinones is a notable example.
Thiazolidinones are typically synthesized via cyclocondensation reactions. scispace.comhakon-art.com A common route involves the reaction of an amine, an aldehyde, and a mercaptocarboxylic acid, such as thioglycolic acid. nih.gov To apply this to the this compound scaffold, one could envision a multi-step sequence. For example, an N-protected pyrrolidine-3-carboxylic acid could be converted to an amino-aldehyde derivative. Subsequent reaction of this intermediate with a sulfur source like sodium hydrosulfide (B80085) followed by cyclization would lead to a fused thiazolidinone system.
Another approach involves the multicomponent reaction between an amino acid (like a proline derivative), an aldehyde, and a thiazolidinedione, which can lead to the formation of fused spirocyclic pyrrolothiazolidine structures. nih.govrsc.org
Modifications on the Dichlorophenyl Substituent
The 2,4-dichlorophenyl ring is an electron-deficient aromatic system, which influences its reactivity. The two chlorine atoms are strong deactivating groups, making classical electrophilic aromatic substitution challenging. libretexts.orgyoutube.com
Friedel-Crafts Alkylation and Acylation , which are standard methods for introducing alkyl or acyl groups to aromatic rings, are generally difficult on such deactivated systems. nih.govbyjus.com These reactions require a strong Lewis acid catalyst (e.g., AlCl₃) to generate a potent carbocation or acylium ion electrophile. libretexts.orgberkeley.edu For a deactivated substrate like the dichlorophenyl ring, the reaction would likely require harsh conditions, which could lead to side reactions or be incompatible with the rest of the molecule. Furthermore, Friedel-Crafts reactions are known to fail on rings bearing strongly electron-withdrawing groups. libretexts.orgyoutube.com
Despite these challenges, modifications can be pursued through other means:
Nucleophilic Aromatic Substitution (SₙAr): While less common for chloro-substituents unless further activated, it might be possible under specific conditions (e.g., high temperature, strong nucleophile) to replace one of the chlorine atoms.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings are powerful modern methods. These would require converting one of the C-Cl bonds to a more reactive species, such as a C-B(OR)₂ (for Suzuki) or C-I/C-OTf group, or by using specialized catalysts capable of activating C-Cl bonds.
Directed Ortho-Metalation (DoM): If a suitable directing group is present on the ring (or could be installed), it may be possible to deprotonate the ring regioselectively using a strong base (e.g., an organolithium reagent) and then trap the resulting anion with an electrophile.
Halogen Atom Manipulation and Cross-Coupling Reactions
The two chlorine atoms on the phenyl ring of this compound are amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of analogs. The regioselectivity of these reactions is often influenced by the electronic and steric environment of the two chlorine atoms. Generally, the chlorine atom at the C4 position is more sterically accessible and can exhibit different reactivity compared to the more hindered C2 chlorine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling the dichlorophenyl ring with various boronic acids or esters. nih.govnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and controlling regioselectivity. Bulky, electron-rich phosphine ligands are often effective for the coupling of aryl chlorides. nih.gov
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Dichlorophenyl Scaffolds
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | (R)-2-(4-chloro-2-phenylphenyl)pyrrolidine |
| 2 | 3-Pyridylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | (R)-2-(4-chloro-2-(pyridin-3-yl)phenyl)pyrrolidine |
| 3 | Methylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | (R)-2-(4-chloro-2-methylphenyl)pyrrolidine |
Note: The products listed are hypothetical, representing potential outcomes of selective coupling at the C2 position. The actual regioselectivity would need to be determined experimentally.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the aromatic ring. google.com This reaction is instrumental in synthesizing anilines and their derivatives, which are common in pharmacologically active compounds. Similar to the Suzuki-Miyaura coupling, the choice of a suitable palladium catalyst and ligand system is critical for success, especially when dealing with less reactive aryl chlorides. google.com
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the dichlorophenyl ring, providing a gateway to a variety of further transformations. google.com This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. google.com The resulting aryl alkynes are valuable intermediates for the synthesis of more complex heterocyclic systems.
Substitution Reactions on the Aromatic Ring
Beyond cross-coupling reactions, the chlorine atoms on the dichlorophenyl ring can be displaced through nucleophilic aromatic substitution (SNAr). The feasibility and regioselectivity of SNAr reactions are highly dependent on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the chlorine atoms and the pyrrolidine ring can activate the aromatic system towards nucleophilic attack.
Nucleophilic Aromatic Substitution with Amines and Thiols
Amines and thiols are common nucleophiles used in SNAr reactions to introduce new functional groups that can modulate the biological activity and physicochemical properties of the parent molecule. The reaction of dichlorophenyl derivatives with amines can lead to the formation of amino-substituted products, while reaction with thiols can yield thioethers. The position of substitution (C2 vs. C4) can often be controlled by the reaction conditions and the specific nucleophile used.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Reaction Conditions | Potential Product |
|---|---|---|---|
| 1 | Morpholine | High Temperature, DMSO | (R)-2-(4-chloro-2-morpholinophenyl)pyrrolidine |
| 2 | Sodium thiomethoxide | DMF, 100 °C | (R)-2-(4-chloro-2-(methylthio)phenyl)pyrrolidine |
| 3 | Piperidine | Neat, sealed tube, 150 °C | (R)-2-(4-chloro-2-(piperidin-1-yl)phenyl)pyrrolidine |
Note: The products shown represent potential outcomes of selective substitution at the C2 position. The actual regioselectivity would need to be determined experimentally.
Catalytic and Ligand Applications of Chiral Pyrrolidine Derivatives
Pyrrolidine-Derived Organocatalysts in Asymmetric Transformations
Chiral pyrrolidines are a cornerstone of asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions enantioselectively. rsc.orgnih.gov Their prevalence stems from their rigid five-membered ring structure, which provides a well-defined chiral environment, and the secondary amine moiety that is key to their catalytic activity. rsc.org This amine can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, activating the substrates towards a variety of asymmetric transformations.
Enamine Catalysis Mechanisms and Applications
Enamine catalysis involves the reaction of a secondary amine catalyst, such as a pyrrolidine (B122466) derivative, with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the catalyst directs this attack to one face of the electrophile, resulting in the formation of a chiral product with high enantioselectivity. This mode of activation is fundamental to many organocatalytic reactions, though specific examples involving (R)-2-(2,4-Dichlorophenyl)pyrrolidine are not documented.
Iminium Catalysis Mechanisms and Applications
In iminium catalysis, the secondary amine of a pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by a nucleophile. The steric bulk of the catalyst's substituent, such as a diarylmethyl group in well-known catalysts, effectively shields one face of the iminium ion, ensuring that the nucleophile attacks from the less hindered side. This leads to high levels of stereocontrol in reactions like Michael additions and Diels-Alder cycloadditions.
Michael Addition Reactions Catalyzed by Pyrrolidine-Thiourea Systems
Bifunctional catalysts that combine a pyrrolidine moiety with a hydrogen-bond donor, like thiourea (B124793), are highly effective for asymmetric Michael additions. nih.govniscpr.res.in In this system, the pyrrolidine's nitrogen atom activates the ketone or aldehyde donor by forming an enamine, while the thiourea group activates the nitroolefin acceptor through double hydrogen bonding. nih.govniscpr.res.in This dual activation and the defined spatial arrangement of the two catalytic sites create a highly organized transition state, leading to excellent diastereo- and enantioselectivity. nih.gov While various pyrrolidine-thiourea catalysts have been developed, none are reported to be derived from this compound. researchgate.net
Table 1: Representative Data for Pyrrolidine-Thiourea Catalyzed Michael Addition (General) This table presents typical results for established pyrrolidine-thiourea catalysts, not this compound.
| Ketone | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) |
|---|---|---|---|---|---|
| Cyclohexanone | β-Nitrostyrene | 20 | >95 | 95:5 | >99 |
| Acetone | β-Nitrostyrene | 10 | 90 | - | 98 |
Aldol (B89426) Reactions Mediated by Pyrrolidine Derivatives
The direct asymmetric aldol reaction is a classic application of pyrrolidine-based organocatalysis, with L-proline being the archetypal catalyst. nih.gov The catalytic cycle involves the formation of an enamine from the ketone donor and the pyrrolidine catalyst, which then attacks the aldehyde acceptor. The carboxylic acid of proline (or a similar H-bond donating group in proline mimetics) is crucial for activating the aldehyde and stabilizing the transition state via a hydrogen-bonded, chair-like conformation. This mechanism accounts for the high stereoselectivity observed. uni.lu Numerous prolinamides and other derivatives have been synthesized to improve solubility and catalytic efficiency, but this compound is not among them. nih.govuni.lu
Asymmetric Cycloaddition Reactions
Pyrrolidine-based catalysts, particularly diarylprolinol silyl (B83357) ethers, are widely used in asymmetric [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov Activation occurs via the formation of an iminium ion with an α,β-unsaturated aldehyde, which acts as the dienophile. This activation lowers the energy of the dienophile's LUMO, facilitating the reaction with a diene. The bulky substituents on the pyrrolidine catalyst effectively block one face of the dienophile, forcing the diene to approach from the opposite side and thereby controlling the stereochemical outcome of the cycloaddition.
Role of Proline Mimetics in Catalysis
Proline mimetics are synthetic analogues designed to replicate or improve upon the catalytic properties of natural proline. sigmaaldrich.com Modifications often target improved solubility in organic solvents, enhanced stability, or fine-tuning of steric and electronic properties to increase reactivity and selectivity. researchgate.net For instance, sulfonamides have been used as carboxylic acid surrogates in proline derivatives to create catalysts with better solubility in nonpolar solvents for aldol reactions. researchgate.net While many such mimetics have been developed by modifying the pyrrolidine ring, there is no evidence of this compound being used or investigated for this purpose. sigmaaldrich.com
Mechanistic Investigations of Pyrrolidine-Catalyzed Reactions
Elucidation of Catalytic Cycles and Intermediate Species:There is no information available on the catalytic cycles or intermediates involving this specific compound.
Due to the absence of research data, the creation of data tables and detailed research findings for this compound is not possible at this time.
Computational Chemistry and Molecular Modeling Studies of R 2 2,4 Dichlorophenyl Pyrrolidine
Conformational Analysis of Pyrrolidine (B122466) Systems
The five-membered pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs. researchgate.netnih.gov Its non-planar, puckered nature allows it to explore three-dimensional space effectively, a desirable trait for interacting with biological macromolecules. researchgate.net The conformation of the pyrrolidine ring is not static but exists in a dynamic equilibrium between two primary puckered forms: the "endo" and "exo" envelope conformers. nih.gov The specific pucker adopted can be significantly influenced by the nature and position of substituents on the ring. nih.govnih.gov
In the case of (R)-2-(2,4-Dichlorophenyl)pyrrolidine, the large, sterically demanding 2,4-dichlorophenyl group at the C-2 position plays a crucial role in dictating the conformational preference of the pyrrolidine ring. nih.gov Computational studies on similar 2-substituted pyrrolidines have shown that the substituent tends to adopt a pseudo-equatorial position to minimize steric strain, which in turn locks the ring into a preferred conformation. nih.gov This conformational restriction is a key feature that medicinal chemists exploit to control the spatial orientation of pharmacophoric groups. nih.gov
Table 1: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description | Impact on this compound |
|---|---|---|
| Steric Hindrance | The spatial bulk of substituents. | The large 2,4-dichlorophenyl group favors a pseudo-equatorial position, restricting ring puckering. nih.gov |
| Electronic Effects | The influence of substituent electronegativity. | Chlorine atoms are electron-withdrawing, which can affect the basicity and interaction potential of the ring nitrogen. nih.gov |
| Puckering | The deviation from planarity of the ring. | The pyrrolidine ring exists in endo/exo envelope conformations, with the substituent influencing the equilibrium. nih.gov |
| Pseudorotation | The continuous interconversion between puckered forms. | The bulky substituent on C-2 is expected to raise the energy barrier for pseudorotation, leading to a more defined conformation. researchgate.net |
Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms, predicting transition states, and understanding the stability of intermediates. researchgate.netnih.gov These methods are instrumental in studying the synthesis and reactivity of complex molecules like this compound.
For instance, DFT calculations can be employed to model the key steps in the synthesis of 2-substituted pyrrolidines. One common synthetic route involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. DFT can be used to investigate the stereoselectivity of this reaction, explaining why the (R)-enantiomer is preferentially formed in the presence of a chiral catalyst. DFT studies have been successfully used to rationalize the outcomes of borocarbonylative reactions involving different starting materials by comparing the formation rates of key intermediates. rsc.org
Furthermore, DFT calculations are crucial for understanding the reactivity of the final compound. By calculating properties such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions, researchers can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.commdpi.com For this compound, these calculations can help in designing reactions for further functionalization of the pyrrolidine ring or the dichlorophenyl moiety.
Table 2: Application of DFT in Studying this compound
| DFT Application | Description | Relevance |
|---|---|---|
| Reaction Mechanism | Elucidating the step-by-step process of a chemical reaction. | Understanding the enantioselective synthesis of the target molecule. rsc.org |
| Transition State Analysis | Identifying the highest energy point along the reaction coordinate. | Predicting the feasibility and kinetics of synthetic routes. |
| Thermodynamic Stability | Calculating the relative energies of reactants, products, and intermediates. | Determining the most stable conformers and predicting reaction outcomes. researchgate.net |
| Spectroscopic Properties | Predicting NMR, IR, and UV-Vis spectra. | Aiding in the characterization and structural confirmation of the synthesized compound. mdpi.com |
Steric and Electronic Influences on Chiral Recognition and Selectivity
Chiral recognition is a fundamental process in biology and chemistry, where a chiral molecule selectively interacts with one enantiomer of another chiral compound. The stereochemistry of this compound, with its defined three-dimensional structure, makes it an excellent candidate for stereoselective interactions. researchgate.net
The steric and electronic properties of the 2,4-dichlorophenyl group are paramount in this regard. Sterically, the bulky group creates a well-defined chiral pocket that can preferentially accommodate a complementary chiral guest molecule. iaea.org Electronically, the chlorine atoms create an electron-poor region on the phenyl ring, which can participate in specific electronic interactions, such as π-π stacking or halogen bonding. etamu.edunih.gov
Computational studies on chiral recognition often involve docking the chiral ligand into the active site of a protein or another host molecule. By calculating the binding energies of the different enantiomers, researchers can predict which one will bind more strongly. These calculations have shown that both steric fit and electronic complementarity are crucial for high selectivity. iaea.orgnih.gov For example, research on chiral porphyrin hosts has demonstrated how electron-withdrawing groups can influence chiral recognition in host-guest binding. etamu.edu
Ligand-Target Interactions and Binding Site Optimization
The pyrrolidine scaffold is a key component in many ligands designed to interact with biological targets such as enzymes and receptors. nih.gov For example, pyrrolidine derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4) and as potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. bohrium.comnih.gov
Molecular docking simulations are a primary tool for studying ligand-target interactions. documentsdelivered.com These simulations place the ligand, in this case, a derivative of this compound, into the binding site of a target protein. The resulting binding pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
A study on spirooxindole-based MDM2 inhibitors, which feature a substituted pyrrolidine core, demonstrated the importance of specific substitutions on the pyrrolidine ring for high binding affinity. nih.gov In another example, a dispiro indeno pyrrolidine derivative containing a 2,4-dichlorophenyl group was found to be a highly active antituberculosis agent. nih.gov Computational modeling can elucidate how the 2,4-dichlorophenyl group of a ligand fits into a specific pocket of the target protein, guiding further optimization. For instance, docking studies on novel pyrrolo[2,3-d]pyrimidines helped to predict their binding modes and rationalize their antitumor activity. nih.gov
In Silico Studies of Derivative Design
In silico methods are extensively used to design new molecules with improved properties, a process often referred to as derivative design or lead optimization. researchgate.netnih.gov Starting with a core scaffold like this compound, computational chemists can explore a vast chemical space by systematically modifying the structure and predicting the effect of these modifications on activity, selectivity, and other properties.
For example, quantitative structure-activity relationship (QSAR) studies can be performed on a series of derivatives to build a mathematical model that correlates structural features with biological activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.
Furthermore, computational tools can be used to design derivatives with improved pharmacokinetic properties, such as solubility and metabolic stability. nih.gov For instance, if a particular part of the molecule is found to be metabolically labile, it can be modified to block the metabolic pathway. The design of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors has shown that in silico approaches can lead to compounds with improved characteristics and low toxicity. nih.gov Similarly, the design of pyrrolidine derivatives as anti-inflammatory agents has been guided by in silico studies, including docking simulations and pharmacokinetic predictions. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| dispiro indeno pyrrolidine |
| pyrrolo[2,3-d]pyrimidines |
| spirooxindoles |
Analytical and Spectroscopic Methods for Chiral Analysis and Characterization
Chromatographic Techniques for Enantiomeric Purity Determination
Chromatography is a cornerstone of chiral analysis, offering powerful methods to separate enantiomers, which possess identical physical and chemical properties in an achiral environment. text2fa.ir This is achieved by introducing a chiral environment, most commonly in the form of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to differential retention times and thus, separation. eijppr.comyoutube.com
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the chiral separation of numerous drug compounds. nih.gov The direct separation of enantiomers on a CSP is the most common approach, where the racemic mixture is passed through a column containing a chiral substance bonded to the support material. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most popular choice due to their broad applicability and excellent selectivity for a diverse range of compounds. eijppr.comnih.govchromatographytoday.com Chiral HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes, with reversed-phase being particularly advantageous for its compatibility with mass spectrometry (MS) detection. chromatographytoday.com The selection of the mobile phase composition is critical for optimizing the enantiomeric selectivity and resolution. nih.gov
While specific application data for (R)-2-(2,4-Dichlorophenyl)pyrrolidine is not detailed in the provided search results, the general parameters for chiral HPLC separations are well-established.
Table 1: Typical Parameters for Chiral HPLC Method Development
| Parameter | Description | Common Settings |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD, Lux Cellulose) or Pirkle-type CSPs. eijppr.comnih.gov |
| Mobile Phase | Normal Phase (NP) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures. nih.govmdpi.com |
| Reversed Phase (RP) | Acetonitrile or Methanol (B129727) with aqueous buffers (e.g., ammonium (B1175870) bicarbonate, sodium phosphate). chromatographytoday.comnih.gov | |
| Flow Rate | Rate of mobile phase passage | 0.5 - 1.5 mL/min for analytical columns. mdpi.comnih.gov |
| Detection | Method of analyte detection | UV-Vis spectroscopy at a wavelength where the analyte absorbs (e.g., 220-322 nm). nih.govnih.gov |
| Temperature | Column operating temperature | Often ambient, but can be varied (e.g., 30°C) to improve resolution. nih.govrasayanjournal.co.in |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, prized for its high efficiency, shorter analysis times, and use of environmentally benign mobile phases. nih.govafmps.beresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, modified with a small amount of an organic solvent like methanol or ethanol. nih.gov Similar to HPLC, polysaccharide-based CSPs are highly effective and widely used in SFC. nih.govresearchgate.net The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC. chromatographytoday.comyoutube.com
A study on the chiral separation of pyrrolidone derivatives, which are structurally related to this compound, demonstrated the effectiveness of chlorinated chiral stationary phases. nih.gov The research compared Lux Cellulose-2 and Lux i-Cellulose-5 columns, finding that the Lux Cellulose-2 provided superior resolutions for all tested derivatives under the optimized conditions. nih.gov
Table 2: SFC Operating Conditions for Chiral Pyrrolidone Derivatives nih.gov
| Parameter | Condition |
|---|---|
| Columns | Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) |
| Lux i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate)) | |
| Mobile Phase | CO₂ / Methanol |
| Co-solvent % | Optimized between 7.5% and 15%; 15% methanol gave the best results for most compounds. |
| Flow Rate | Optimized at 2 mL/min (tested between 2 and 4 mL/min). |
| Temperature | 40 °C |
| Backpressure | 150 bar |
| Detection | UV at 210 nm |
Gas Chromatography (GC) is another fundamental technique for chiral separations, provided the analyte is volatile or can be chemically modified (derivatized) to become volatile. nih.gov The separation occurs in a capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin derivatives are among the most common and effective CSPs used in chiral GC. nih.govuni-muenchen.de The development of a chiral GC method involves optimizing parameters such as the type of CSP, column temperature program, and carrier gas flow rate to achieve baseline separation of the enantiomers. nih.govnih.gov Although standard polysiloxane columns cannot separate enantiomers, columns with bonded chiral selectors can achieve high-resolution separations. gcms.cznih.gov
Table 3: General Parameters for Chiral GC Analysis
| Parameter | Description | Common Settings |
|---|---|---|
| Stationary Phase | Chiral selector coated on capillary | Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives) dissolved in a polysiloxane phase. nih.govnih.gov |
| Column | Capillary column | Length: 12.5 to 50 m; Inner Diameter: 0.25 mm. uni-muenchen.de |
| Carrier Gas | Inert gas for mobile phase | Helium or Hydrogen. nih.gov |
| Temperature | Oven temperature program | An initial temperature followed by a controlled ramp to a final temperature to optimize separation. nih.gov |
| Injector | Vaporizes the sample | Split/Splitless injector. |
| Detector | Detects eluted components | Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.govnih.gov |
Capillary Electrophoresis (CE) for Enantiomer Resolution
Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for chiral separations. text2fa.ir In CE, enantiomers are resolved by adding a chiral selector to the background electrolyte (BGE). nih.gov The differential interaction of each enantiomer with the chiral selector leads to different electrophoretic mobilities and, consequently, different migration times. nih.gov Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE. nih.gov
Research into novel chiral selectors has included the synthesis and application of cationic pyrrolidinium-beta-cyclodextrin derivatives. nih.gov These selectors, which incorporate a pyrrolidine (B122466) ring, have shown excellent resolving ability for various acidic and amino acid compounds, demonstrating the utility of the pyrrolidine structure in designing effective chiral selectors for CE. nih.gov The pH of the buffer and the concentration of the chiral selector are critical parameters that must be optimized to achieve separation. nih.gov
Table 4: Key Parameters in Chiral Capillary Electrophoresis
| Parameter | Description | Typical Considerations |
|---|---|---|
| Chiral Selector (CS) | Additive to the background electrolyte | Cyclodextrins, crown ethers, macrocyclic antibiotics. nih.govchromatographyonline.com |
| Background Electrolyte (BGE) | Buffer solution filling the capillary | pH and composition are optimized to control analyte ionization and interaction with the CS. nih.gov |
| Applied Voltage | Driving force for separation | Typically 10-30 kV. nih.gov |
| Capillary | Fused-silica capillary | Uncoated or coated to control electroosmotic flow. |
| Detection | On-column detection method | UV-Vis absorbance or Mass Spectrometry (MS). nih.gov |
Spectroscopic Methods for Stereochemical Assignment
While chromatographic and electrophoretic techniques separate and quantify enantiomers, spectroscopic methods are required to determine the molecule's actual three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can be used to determine the ratio of stereoisomers. rsc.org Enantiomers are indistinguishable by NMR in an achiral solvent because they have identical magnetic properties. However, by reacting the enantiomeric pair with a chiral derivatizing agent, they are converted into a mixture of diastereomers. mdpi.com Diastereomers have different physical properties and, therefore, produce distinct and separate signals in the NMR spectrum. nih.govpressbooks.pub
The ratio of the newly formed diastereomers, which directly corresponds to the original enantiomeric ratio, can be accurately determined by integrating the respective signals in the ¹H NMR spectrum. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be employed to confirm the full structure and relative stereochemistry of each diastereomer by mapping through-bond and through-space proton correlations. longdom.orgfrontiersin.org
Table 5: NMR Techniques for Stereochemical Analysis
| Technique | Purpose | Information Gained |
|---|---|---|
| ¹H NMR | Quantitative analysis of diastereomers | Determines the diastereomeric ratio by comparing the integration of unique proton signals for each stereoisomer. nih.gov |
| COSY (¹H-¹H) | Proton-proton coupling correlation | Identifies protons that are connected through chemical bonds (typically 2-3 bonds apart), helping to map the carbon skeleton. longdom.org |
| NOESY/ROESY | Through-space proton correlation | Identifies protons that are close to each other in space (<5 Å), providing crucial information about the relative stereochemistry and conformation. longdom.orgfrontiersin.org |
| ¹³C NMR | Carbon environment analysis | Provides information on the number and chemical environment of carbon atoms. Differences in ¹³C shifts can help distinguish between diastereomers. researchgate.netnih.gov |
| HMBC (¹H-¹³C) | Long-range proton-carbon correlation | Shows correlations between protons and carbons over 2-4 bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments. ipb.pt |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, thereby allowing for the unambiguous assignment of the absolute configuration of a chiral molecule. purechemistry.orgresearchgate.net The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is used to generate a detailed map of the electron density, which reveals the precise spatial arrangement of the atoms in the crystal lattice.
For chiral molecules, the determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect becomes significant when the X-ray wavelength used is near the absorption edge of an atom in the crystal. It causes small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise equivalent in intensity (Friedel's Law). nih.gov By analyzing these intensity differences, the absolute structure of the crystal, and thus the absolute configuration of the molecule, can be established. nih.gov
The result of an absolute structure determination is typically expressed by the Flack parameter, which should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure. nih.gov A value near 0 with a small standard uncertainty provides high confidence in the assigned configuration. researchgate.netnih.gov
While no specific crystal structure for this compound is publicly available in the searched literature, the general approach would involve crystallizing the compound, potentially as a salt (e.g., hydrochloride or tartrate) to improve crystal quality, and collecting single-crystal X-ray diffraction data. researchgate.net The presence of chlorine atoms in the molecule is advantageous as they are heavier than carbon, nitrogen, or oxygen, and their anomalous scattering contribution aids in a more reliable determination of the absolute configuration. thieme-connect.de
To illustrate the type of data obtained from such an analysis, the table below shows hypothetical crystallographic data for a chiral pyrrolidine derivative.
| Parameter | Example Value | Description |
| Formula | C₁₀H₁₁Cl₂N | The chemical formula of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, a prerequisite for a chiral compound. nih.gov |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.5 Å | The lengths of the sides of the unit cell. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the assigned (R) configuration. nih.gov |
| Note: The data in this table is illustrative and does not represent experimentally determined values for this compound. |
Chiroptical Methods (e.g., Optical Rotation, CD Spectroscopy)
Chiroptical methods investigate the differential interaction of a chiral substance with left- and right-circularly polarized light. wikipedia.org These techniques are powerful for characterizing chiral compounds in solution.
Optical Rotation
Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. wikipedia.org It is a fundamental property of an optically active substance and is measured using a polarimeter. libretexts.org The magnitude and direction of the rotation are reported as the specific rotation [α], which is a characteristic constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org
The specific rotation is defined by the equation: [α]Tλ = α / (l × c) where:
[α] is the specific rotation.
T is the temperature in degrees Celsius.
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the solution in g/mL. libretexts.org
A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign indicates levorotation (counter-clockwise). wikipedia.org While the R/S designation provides the absolute configuration, the (+)/(-) sign is an experimentally determined physical property and there is no universal correlation between the two. wikipedia.orgmasterorganicchemistry.com
Specific optical rotation data for this compound is not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the expected properties. The table below shows specific rotation values for analogous chiral pyrrolidines.
| Compound | Specific Rotation [α]20D | Solvent |
| (S)-2-Phenylpyrrolidine | -45° | c=1, EtOH |
| (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride | Data not available | - |
| (S)-2-Butanol | +13.5° | Neat |
| Note: This table includes data for analogous compounds to illustrate typical values and is for reference only. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. purechemistry.org A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses a chromophore (a light-absorbing group). nih.gov
For this compound, the dichlorophenyl group acts as the primary chromophore. The electronic transitions of this aromatic ring are sensitive to its chiral environment, imposed by the stereocenter of the pyrrolidine ring. The resulting CD spectrum is a unique signature for a specific enantiomer. nih.gov The sign and intensity of the Cotton effects can often be correlated with the absolute configuration of the molecule through empirical rules or by comparison with quantum-mechanical calculations. nih.gov
For instance, the analysis of CD spectra for a series of chiral salen-type metal complexes has shown that the conformation of the chelate ring can be determined from the spectral pattern. nih.gov Similarly, for substituted 2(5H)-furanones, the sign of the Cotton effects is determined by the allylic helicity. nih.gov While specific CD data for this compound is not documented in the searched sources, it is expected that the π-π* transitions of the dichlorobenzene ring would give rise to distinct Cotton effects, allowing for its characterization and differentiation from its enantiomer.
Applications in the Design and Synthesis of Advanced Chemical Entities
Chiral Pyrrolidine (B122466) Derivatives as Building Blocks for Bioactive Peptides and Amino Acids
Chiral 2-substituted pyrrolidines are fundamental building blocks in the asymmetric synthesis of non-natural amino acids and peptidomimetics, which are crucial components of many bioactive peptides. acs.orgmdpi.comepa.govacs.orgrsc.orgnih.gov The synthesis of these unnatural amino acids allows for the creation of peptides with enhanced stability, bioavailability, and biological activity compared to their natural counterparts. nih.govmdpi.com
The (R)-configuration of the pyrrolidine ring in (R)-2-(2,4-Dichlorophenyl)pyrrolidine provides a stereochemical anchor for the synthesis of enantiomerically pure compounds. For instance, a biocatalytic approach using transaminases has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine with high enantiomeric excess, demonstrating the feasibility of producing such chiral building blocks on a preparative scale. acs.org While direct incorporation of this compound into a bioactive peptide has not been extensively documented in publicly available literature, its structural motifs are present in peptidomimetic inhibitors. A notable example is the anti-HIV drug Darunavir, which contains a related chiral structural motif essential for its function as an aspartic protease inhibitor. nih.gov The synthesis of such complex molecules often relies on versatile chiral building blocks to introduce the necessary stereochemical diversity for potent biological activity. nih.gov
Scaffold for Novel Receptor Ligands and Antagonists
The rigid pyrrolidine framework of this compound serves as an excellent scaffold for the design of novel receptor ligands and antagonists, enabling the precise positioning of pharmacophoric elements to interact with receptor binding sites.
Derivatives of dichlorophenyl-pyrrolidine have shown significant activity as kappa opioid receptor (KOR) agonists. Research has shown that N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides containing a 3,4-dichlorophenyl group are potent KOR agonists. acs.org The dichlorophenyl moiety in these compounds occupies a hydrophobic subpocket in the receptor, which is a key interaction for their agonist activity. nih.gov The development of KOR antagonists based on a pyrrolidine scaffold is also an active area of research for potential treatments of mood and addictive disorders. dntb.gov.ua
Furthermore, pyrrolidine-based structures are utilized as chemokine receptor CXCR4 antagonists . These antagonists have shown potential in inhibiting cancer metastasis and in the context of HIV infection. nih.govrsc.org The pyrrolidine scaffold allows for the development of potent antagonists with good physicochemical properties and metabolic stability. nih.gov
The cannabinoid receptor 2 (CB2) is another target for which ligands have been developed using a dichlorophenyl-containing scaffold. Selective CB2 receptor agonists are being investigated for the treatment of inflammatory and neuropathic pain. nih.gov A notable example is a pyrimidine (B1678525) derivative containing a 2-(2,4-dichlorophenyl)amino group, which was identified as a potent and selective CB2 agonist. nih.govresearchgate.net
| Receptor Target | Compound Type/Class | Key Findings |
| Kappa Opioid Receptor (KOR) | Agonists | Dichlorophenyl moiety interacts with a hydrophobic subpocket. nih.gov |
| CXCR4 Receptor | Antagonists | Pyrrolidine scaffold provides potent antagonists with good metabolic stability. nih.gov |
| Cannabinoid Receptor 2 (CB2) | Agonists | A 2-(2,4-dichlorophenyl)amino group contributes to potent and selective agonism. nih.gov |
Exploration of Pyrrolidine Derivatives in the Development of New Therapeutic Candidates (excluding clinical trials)
The versatility of the this compound scaffold extends to the development of various therapeutic candidates, leveraging the biological activities associated with the pyrrolidine ring and the dichlorophenyl substituent.
Pyrrolidine derivatives have demonstrated a broad spectrum of antimicrobial activities. dntb.gov.uanih.govresearchgate.net Specifically, compounds bearing a chlorophenyl substituent have shown promise as antibacterial and antitubercular agents. For instance, a thiazole-pyrrolidine derivative containing a 4-chlorophenyl group exhibited significant activity against Mycobacterium tuberculosis. nih.gov The development of new antimicrobial agents is critical to address the growing issue of drug-resistant bacteria. mdpi.com Spirooxindole pyrrolidine derivatives have also been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with several compounds showing good activity. rsc.org The 2,5-dimethylphenyl scaffold, structurally related to the dichlorophenyl group, is a common feature in many antimicrobial compounds. nih.gov
| Compound Class | Target Organism | Key Findings |
| Thiazole-pyrrolidine derivative | Mycobacterium tuberculosis | A derivative with a 4-chlorophenyl group showed better anti-TB activity than the reference drug ethambutol. nih.gov |
| Spirooxindole pyrrolidines | Various bacteria and fungi | Several derivatives exhibited good antimicrobial activity comparable to standard drugs. rsc.org |
| N-arylsuccinimide derivative | Staphylococcus aureus, Vibrio cholera | Displayed moderate to low antimicrobial activities. nih.gov |
The pyrrolidine scaffold is a key component in the design of various antiviral agents. nih.gov Derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase , an essential enzyme for the replication of the influenza virus. nih.govacs.orgnih.gov Some of these pyrrolidine-based inhibitors have shown potent activity against different influenza strains. nih.govnih.gov
In the field of HIV research , pyrrolidinone and oxazolidinone derivatives have been incorporated into the design of potent HIV-1 protease inhibitors. nih.govresearchgate.net The pyrrolidine ring in these inhibitors makes crucial hydrogen bond interactions within the active site of the protease. nih.gov Pyrrole-based compounds have also been investigated as dual inhibitors of HIV-1 integrase and reverse transcriptase. nih.gov
More recently, with the emergence of new viral threats, research has expanded to other viruses. For example, carbothioamide derivatives containing a pyrrolidine moiety have shown inhibitory activity against the Yellow Fever Virus . nuph.edu.ua Additionally, a 1-heteroaryl-2-alkoxyphenyl analog with a pyrrolidine component was identified as a hit in a high-throughput screening against SARS-CoV-2 , where it was found to interfere with viral entry. mdpi.com
| Virus | Target/Mechanism | Compound Class/Key Findings |
| Influenza A Virus | Neuraminidase Inhibition | Pyrrolidine derivatives showed potent inhibitory activity. nih.govacs.orgnih.gov |
| HIV-1 | Protease Inhibition | Pyrrolidinone derivatives form key hydrogen bonds in the active site. nih.govresearchgate.net |
| Yellow Fever Virus | Viral Growth Inhibition | Carbothioamide derivatives with a pyrrolidine moiety showed inhibitory activity. nuph.edu.ua |
| SARS-CoV-2 | Viral Entry Interference | A pyrrolidine-containing analog was identified as a promising hit. mdpi.com |
The pyrrolidine scaffold, particularly in the form of spirooxindole-pyrrolidine hybrids, has been extensively explored in anticancer research. nih.govnih.gov These compounds have shown cytotoxic activity against various cancer cell lines. rsc.orgnih.gov The substitution pattern on the phenyl ring attached to the pyrrolidine core plays a crucial role in determining the anticancer efficacy and selectivity of these compounds. nih.gov For example, spirooxindole derivatives with a p-bromophenyl substituent have demonstrated substantial anticancer activity. nih.gov
One of the key mechanisms of action for some pyrrolidine-based anticancer agents is the inhibition of the MDM2-p53 protein-protein interaction. This inhibition can reactivate the tumor suppressor function of p53. While not containing a dichlorophenyl group, the development of these inhibitors often involves pyrrolidine scaffolds with other halogenated phenyl groups.
| Cancer Cell Line | Compound Class | Key Findings |
| A549 (Lung Adenocarcinoma) | Spirooxindole-pyrrolidines | Several compounds showed very high activity at 25 µg/mL concentration. nih.gov |
| Various (Leukemia, Colon, Prostate, Renal) | Spirooxindole-pyrrolidines | A derivative with a p-chloro substituent produced selective cytotoxicity. nih.gov |
| A549 (Lung) | Mesitylene-based spirooxindoles | Compounds 5e and 5f showed potent cytotoxic effects (IC50 of 3.48 and 1.2 µM). rsc.org |
The 2,4-dichlorophenyl moiety is a known pharmacophore in some anti-inflammatory drugs. For example, fenclofenac, a non-steroidal anti-inflammatory drug (NSAID), is 2-(2,4-dichlorophenoxy)phenylacetic acid. nih.gov This highlights the potential of the 2,4-dichlorophenyl group in modulating inflammatory pathways.
More directly related to the subject compound, a hydrated pyrrolidinium (B1226570) salt of diclofenac, which contains a 2,6-dichlorophenylamino group, has been synthesized and characterized, further linking the dichlorophenyl and pyrrolidine motifs in the context of anti-inflammatory agents. nih.gov Additionally, succinimide (B58015) derivatives, which contain a pyrrolidine-2,5-dione core, have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies for Rational Design
Consistent with the lack of direct application in the synthesis of cholinesterase inhibitors, there are no published structure-activity relationship (SAR) studies focusing on derivatives of This compound for this therapeutic target. SAR studies are crucial for the rational design of potent and selective inhibitors by systematically modifying a lead compound to understand the influence of different structural features on its biological activity.
In the broader context of cholinesterase inhibitor design, SAR studies of other pyrrolidine-containing compounds have provided valuable insights. These studies typically explore how variations in substituents on the pyrrolidine ring and their stereochemistry affect the inhibitory potency and selectivity for AChE versus BuChE. nih.gov The nature, size, and electronic properties of these substituents are critical for optimizing interactions with the enzyme's active site, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS).
Similarly, SAR studies on compounds containing a dichlorophenyl group have been conducted in various therapeutic areas. The position of the chlorine atoms on the phenyl ring significantly influences the molecule's electronic distribution, lipophilicity, and conformational preferences, which in turn dictate its binding affinity to a biological target.
The rational design of novel cholinesterase inhibitors based on the This compound scaffold would necessitate a systematic SAR investigation. This would involve the synthesis of a library of analogs with modifications at the pyrrolidine nitrogen and potentially at other positions of the pyrrolidine or phenyl ring, followed by in vitro evaluation of their cholinesterase inhibitory activity. Such studies would be essential to determine if this scaffold can be optimized to produce potent and selective cholinesterase inhibitors.
As no such studies have been reported, it is not possible to provide a data table or a detailed analysis of the structure-activity relationships for this specific class of compounds. The field remains open for future investigation.
Q & A
Q. What synthetic routes are commonly employed for the enantioselective synthesis of (R)-2-(2,4-Dichlorophenyl)pyrrolidine?
- Methodological Answer: Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For example, asymmetric hydrogenation of pyrrolidine precursors using transition metal catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Alternatively, resolution techniques like chiral chromatography or diastereomeric salt formation with tartaric acid derivatives may be applied post-synthesis . The 2,4-dichlorophenyl group’s electron-withdrawing nature may necessitate optimized reaction conditions (e.g., anhydrous solvents, controlled temperatures) to avoid side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR can confirm the pyrrolidine backbone and substituent positions. For example, coupling patterns in the pyrrolidine ring (e.g., δ 2.5–3.5 ppm for protons adjacent to nitrogen) and aromatic protons (δ 7.0–7.5 ppm for dichlorophenyl) should align with predicted splitting .
- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can verify enantiomeric excess (>98% ee) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHClN: calculated 218.0178) .
Q. How should researchers handle discrepancies in melting point or spectral data during characterization?
- Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Recrystallization in solvents like ethanol/water mixtures can improve purity. Cross-validate data with techniques like X-ray crystallography (e.g., single-crystal analysis for bond angles and stereochemistry) or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. What strategies address low yields in the catalytic asymmetric synthesis of this compound?
- Methodological Answer: Low yields often stem from catalyst poisoning or steric hindrance. Strategies include:
- Catalyst Optimization: Screen chiral ligands (e.g., Josiphos, Mandyphos) to enhance enantioselectivity and turnover frequency .
- Solvent Effects: Use polar aprotic solvents (e.g., THF, DMF) to stabilize transition states .
- Additives: Introduce Lewis acids (e.g., ZnCl) to activate substrates or reduce side reactions .
Q. How can computational methods aid in predicting the reactivity of this compound in derivatization reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. For example:
- Nucleophilic Substitution: Predict activation energies for reactions at the pyrrolidine nitrogen or chlorophenyl positions .
- Steric Maps: Visualize steric hindrance using molecular docking to optimize ligand design for pharmacological assays .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The dichlorophenyl group may hydrolyze under strongly basic conditions (pH >10) .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at –20°C under inert gas (e.g., argon) to prevent oxidation .
Q. How can researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer:
- Control Experiments: Ensure enantiopurity (e.g., chiral HPLC) to rule out activity from the (S)-enantiomer .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .
- Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish SAR trends from noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
